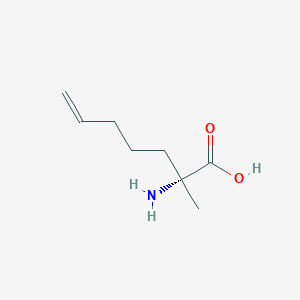
1-Cyclopropyl-4-hydroxypyrrolidin-2-one
Descripción general
Descripción
1-Cyclopropyl-4-hydroxypyrrolidin-2-one is a chemical compound with the empirical formula C7H11NO2 . It is a solid substance and its molecular weight is 141.17 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOC1CN(C(C1)=O)C2CC2 . This indicates that the molecule contains a cyclopropyl group attached to a 4-hydroxypyrrolidin-2-one ring. Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 141.17 g/mol . The InChI key for this compound isRCKOGCBGTKIOBL-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Catalytic Decarboxylation
- Catalyst in Amino Acid Decarboxylation: 1-Cyclopropyl-4-hydroxypyrrolidin-2-one, in its derivative form 2-cyclohexen-1-one, has been utilized as a catalyst in the decarboxylation of α-amino acids. This process efficiently produces amino compounds like optically active 3-hydroxypyrrolidine (Hashimoto et al., 1986).
Synthesis and Biological Activity
- Synthesis of Biologically Active Compounds: The 5-hydroxypyrrolidin-2-one fragment, closely related to this compound, is present in various biologically active compounds. These include inhibitors of HIV-1 integrase, tyrosine kinase, and telomerase, as well as antagonists of 5-hydroxytryptamine receptors (Fedoseev et al., 2015).
- Enantiomerically Pure Derivatives: Optically active 4-substituted pyrrolidin-2-one structures, derivatives of this compound, are found in several biologically active compounds like oral antibiotics, antidepressants, and drugs for Alzheimer’s disease. Methods for synthesizing these derivatives have been developed, including enzymatic reactions (Jeong, Hwang & Ahn, 2005).
Medicinal Chemistry and Drug Discovery
- Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase: A compound structurally related to this compound, 3-Cyclopropanecarbonyloxy-2-cyclohexen-1-one, has been identified as a potent non-triketone type inhibitor of 4-hydroxyphenylpyruvate dioxygenase. This compound's inhibition activity is attributed to its two carbonyl groups (Lin et al., 2000).
Organic Synthesis
- Intermediate in Organic Synthesis: The synthesis of this compound derivatives has been reported as useful intermediates in organic synthesis. These compounds have potential applications in various chemical transformations and syntheses (Bellasio et al., 1976).
Chemical Reactions and Mechanisms
- Cycloaddition and Cyclisation Reactions: The compound is involved in tandem sequences of hydroxylamine-alkyne cyclisation and 1,3-dipolar cycloaddition, offering a route to tricyclic systems. These reactions underline the versatility of this compound in synthesizing complex molecular architectures (Davison et al., 1996).
Safety and Hazards
The safety data sheet for 1-Cyclopropyl-4-hydroxypyrrolidin-2-one indicates that it is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements include H301: Toxic if swallowed . Precautionary statements include P301 + P330 + P331 + P310: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician .
Propiedades
IUPAC Name |
1-cyclopropyl-4-hydroxypyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6-3-7(10)8(4-6)5-1-2-5/h5-6,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKOGCBGTKIOBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


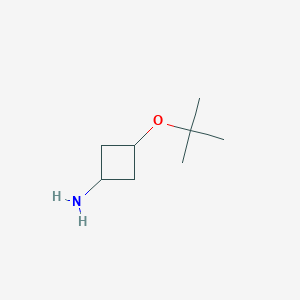
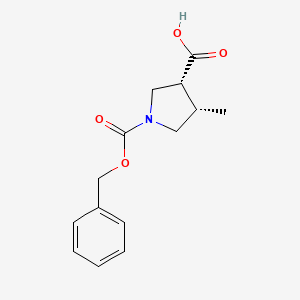
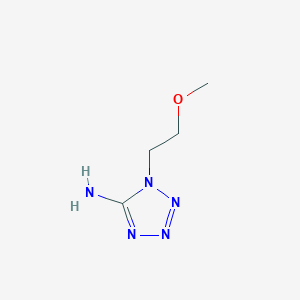
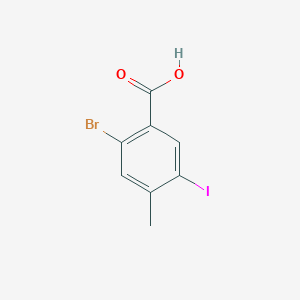
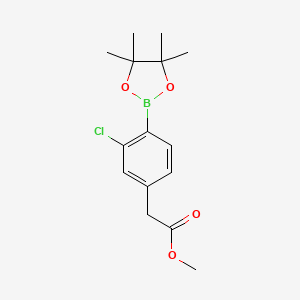
![8-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1375057.png)
![4-Bromo-2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1375058.png)
![(R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B1375060.png)
![cis-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B1375064.png)
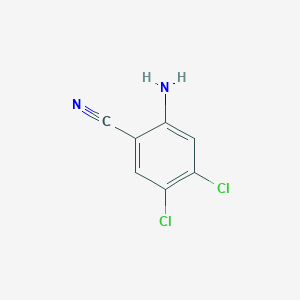

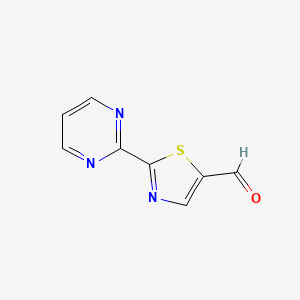
![7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B1375072.png)
